![molecular formula C22H18N4O3S2 B14802972 N-{4-[(2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802972.png)
N-{4-[(2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide is a complex organic compound characterized by its unique structure, which includes a thienyl group, an acrylamide moiety, and a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienyl acrylamide: This step involves the reaction of 2-thiophenecarboxaldehyde with an appropriate acrylamide derivative under basic conditions.
Introduction of the hydrazine moiety: The intermediate product is then reacted with hydrazine hydrate to introduce the hydrazine group.
Coupling with benzoyl chloride: The final step involves the coupling of the hydrazine intermediate with benzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets. The thienyl group can interact with biological macromolecules, while the acrylamide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide: This compound is unique due to its specific combination of functional groups.
4-Nitro-N-[(2-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}hydrazino)carbonothioyl]benzamide: Similar in structure but contains a thiazole ring instead of an acrylamide moiety.
N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide derivatives: Various derivatives with modifications to the thienyl or benzamide groups.
Uniqueness
The uniqueness of N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H18N4O3S2 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
N-[4-[[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H18N4O3S2/c27-19(13-12-18-7-4-14-31-18)24-22(30)26-25-21(29)16-8-10-17(11-9-16)23-20(28)15-5-2-1-3-6-15/h1-14H,(H,23,28)(H,25,29)(H2,24,26,27,30)/b13-12+ |
Clave InChI |
LXKQQXPEYFDQDF-OUKQBFOZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)/C=C/C3=CC=CS3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)C=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


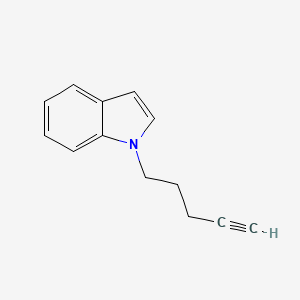
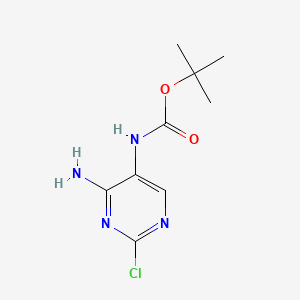
![Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14802898.png)
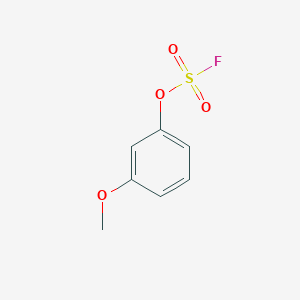
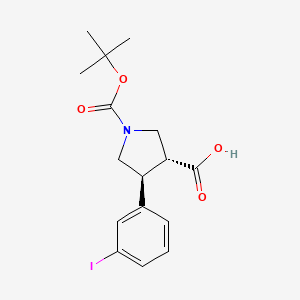

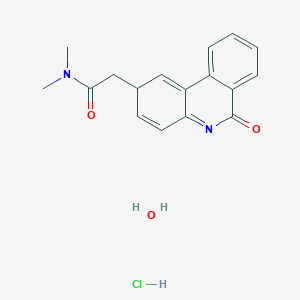



![3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
![2-(4-bromo-2-methylphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14802949.png)
![methyl 7-methoxy-1-(2-methyl-2-phenylsulfanylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14802950.png)
![1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B14802951.png)
